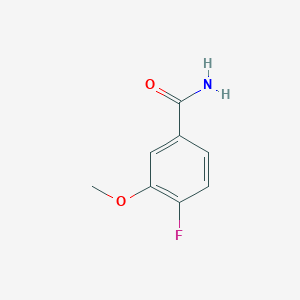

4-Fluoro-3-methoxybenzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

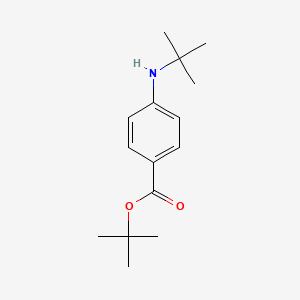

4-Fluoro-3-methoxybenzamide, also known as 4F3M, is a chemical compound that has been studied for its potential applications in scientific research. This compound belongs to the class of benzamides and has been found to exhibit interesting properties that make it a valuable tool in various research fields.

Scientific Research Applications

Application in Bacterial Cell Division Studies

4-Fluoro-3-methoxybenzamide and its derivatives have been studied for their effects on bacterial cell division. For instance, 3-Methoxybenzamide (3-MBA) inhibits cell division in Bacillus subtilis, leading to filamentation and eventually lysis of cells. This has implications in understanding bacterial growth and potentially in developing antibacterial strategies (Ohashi et al., 1999).

Development of Antibacterial Compounds

Studies have explored the structure-activity relationships of benzamide derivatives to create potent antistaphylococcal compounds with improved pharmaceutical properties. This research is crucial in the ongoing battle against bacterial resistance and in the search for new antibiotics (Haydon et al., 2010).

Radiopharmaceutical Applications

This compound has been used in the synthesis of radioiodinated and radiobrominated ligands for serotonin-5HT2-receptors. These compounds are promising tracers for gamma-emission tomography and positron emission tomography (PET), aiding in the study of neurological conditions and brain function (Mertens et al., 1994; Terrière et al., 1997) (Terrière et al., 1997).

Molecular Docking and Structural Analysis

Research involving 2,6-difluoro-3-methoxybenzamide (DFMBA) includes conformational analysis and molecular docking to understand its increased inhibition of FtsZ, a protein crucial for bacterial cell division. Such studies are vital for developing new antibacterial agents (Barbier et al., 2023).

Enhancing Intrachromosomal Homologous Recombination

Benzamide derivatives like 3-Methoxybenzamide have been investigated for their role in enhancing intrachromosomal homologous recombination in mammalian cells. This has potential applications in genetic research and therapy (Waldman & Waldman, 1991).

Mechanism of Action

Target of Action

4-Fluoro-3-methoxybenzamide is a derivative of 3-methoxybenzamide . The primary target of 3-methoxybenzamide is the Poly [ADP-ribose] polymerase 1 (PARP1) in humans . PARP1 is involved in the base excision repair (BER) pathway, which is crucial for repairing damaged DNA .

Mode of Action

3-methoxybenzamide, a related compound, is known to interact with its target, parp1, and influence its function . This interaction likely results in changes to the DNA repair process, potentially affecting cell survival and function .

Biochemical Pathways

Given its similarity to 3-methoxybenzamide, it may influence the ber pathway . This pathway is responsible for repairing small base lesions in the DNA, which could have significant downstream effects on cellular function and survival .

Pharmacokinetics

It undergoes rapid metabolism with elimination via glutathione conjugation . These properties could significantly impact the bioavailability of this compound.

Result of Action

Given its potential interaction with parp1 and influence on the ber pathway, it could have significant effects on dna repair processes and, consequently, cell survival and function .

Action Environment

The action of this compound could be influenced by various environmental factors. For instance, the pH, temperature, and presence of other molecules could affect its stability, efficacy, and interaction with its target . .

properties

IUPAC Name |

4-fluoro-3-methoxybenzamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8FNO2/c1-12-7-4-5(8(10)11)2-3-6(7)9/h2-4H,1H3,(H2,10,11) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WBXUKOBYJXNSNR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=C1)C(=O)N)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8FNO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

169.15 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[3-[(Prop-2-enoylamino)methyl]phenyl]propanamide](/img/structure/B2825568.png)

![5-(4-fluorophenyl)-4-methyl-2-[5-[3-(trifluoromethoxy)phenyl]-2-furyl]-1H-imidazole](/img/structure/B2825571.png)

![N-(3-chloro-4-methylphenyl)-2-{[5-(pyridin-3-yl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B2825572.png)

![Ethyl 2-[(3-oxobenzo[f]chromene-2-carbonyl)amino]thiophene-3-carboxylate](/img/structure/B2825573.png)

![1-{[1-(4-methyl-1,3-thiazole-5-carbonyl)azetidin-3-yl]methyl}-1H-1,2,3-triazole](/img/structure/B2825576.png)

![2-({3-benzyl-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)-N-(4-methylphenyl)acetamide](/img/structure/B2825578.png)

![(3-(1H-benzo[d]imidazol-1-yl)pyrrolidin-1-yl)(6-methoxy-1H-indol-2-yl)methanone](/img/structure/B2825590.png)